molecular formula C11H21ClN2O3 B1585165 Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride CAS No. 69418-26-4

Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride

Cat. No.: B1585165
CAS No.: 69418-26-4
M. Wt: 264.75 g/mol
InChI Key: PKBWOCHWPFCSLN-UHFFFAOYSA-M
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Description

Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride is a synthetic polymer known for its versatile applications in various fields. This compound is a copolymer of trimethylaminoethylacetate salt and acrylamide, often used for its cationic properties and high molecular weight .

Properties

CAS No.

69418-26-4

Molecular Formula

C11H21ClN2O3

Molecular Weight

264.75 g/mol

IUPAC Name

prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride

InChI

InChI=1S/C8H16NO2.C3H5NO.ClH/c1-5-8(10)11-7-6-9(2,3)4;1-2-3(4)5;/h5H,1,6-7H2,2-4H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1

InChI Key

PKBWOCHWPFCSLN-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCOC(=O)C=C.C=CC(=O)N.[Cl-]

Canonical SMILES

C[N+](C)(C)CCOC(=O)C=C.C=CC(=O)N.[Cl-]

Other CAS No.

69418-26-4

Pictograms

Environmental Hazard

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride typically involves the polymerization of trimethylaminoethylacetate salt with acrylamide. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer. The process involves the use of initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate to initiate the polymerization reaction .

Industrial Production Methods

In industrial settings, the production of this polymer is carried out in large-scale reactors where the monomers are mixed and polymerized under controlled temperatures and pressures. The reaction mixture is then purified to remove any unreacted monomers and by-products. The final product is obtained in the form of a powder or solution, depending on the intended application .

Mechanism of Action

The mechanism of action of Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride involves its cationic nature, which allows it to interact with negatively charged molecules and surfaces. This interaction is primarily driven by electrostatic forces, leading to the formation of complexes and aggregates. The polymer can also form hydrogels through cross-linking, which is useful in various applications such as drug delivery and tissue engineering .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride is unique due to its specific combination of cationic and amide functionalities, which provide it with a wide range of applications in different fields. Its ability to form hydrogels and interact with various molecules makes it particularly valuable in biomedical and industrial applications .

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